![molecular formula C20H18ClN3O5S2 B2461172 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 872196-94-6](/img/no-structure.png)

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

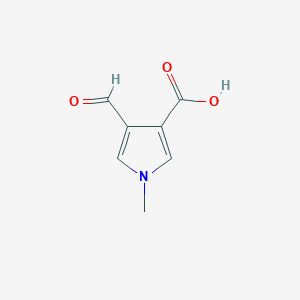

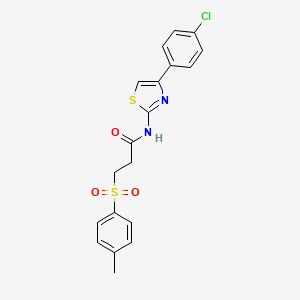

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.

BenchChem offers high-quality 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the potential of derivatives of this compound for antimicrobial applications. A study by Mallikarjunaswamy et al. focused on synthesizing a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives. These compounds were evaluated for their in vitro antimicrobial activity, showcasing promising results against various microorganisms. The compounds were characterized using elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies, confirming their potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Cancer Treatment

The compound and its derivatives have also been explored for their anticancer properties. A study conducted by Ghorab et al. synthesized sulfonamide derivatives and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds showed significant potency, indicating the potential of these derivatives in cancer treatment. The study employed various nitrogen nucleophiles to synthesize these derivatives, highlighting a new avenue for the development of cancer therapeutics (Ghorab et al., 2015).

Enzyme Inhibition

Another dimension of research involves the inhibition of specific enzymes by these compounds. Siddiqui et al. synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This study provides insight into the molecular docking of these compounds, revealing their interaction with the enzyme's active sites and offering a foundation for further exploration in enzyme inhibition (Siddiqui et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-5-(4-ethoxyphenyl)pyrimidine to form the second intermediate, 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine", "N-(4-ethoxyphenyl)acetamide", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride", "4-chlorobenzenesulfonic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide to form 4-chlorobenzenesulfonyl chloride.", "Step 2: Synthesis of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide intermediate", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and methanol to form the intermediate.", "Step 3: Synthesis of final product", "The intermediate is reacted with N-(4-ethoxyphenyl)acetamide in the presence of chloroform and sodium hydroxide to form the final product.", "The product is then purified by recrystallization using a solvent such as methanol.", "The purity of the final product is confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.", "The product can be further characterized using techniques such as mass spectrometry and X-ray crystallography." ] } | |

Número CAS |

872196-94-6 |

Fórmula molecular |

C20H18ClN3O5S2 |

Peso molecular |

479.95 |

Nombre IUPAC |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-5-14(6-8-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-9-3-13(21)4-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |

Clave InChI |

FTJBWOWFQYMYCV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)